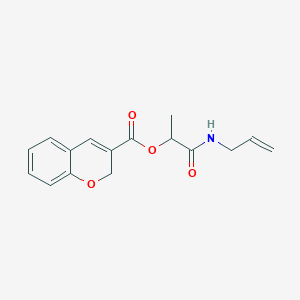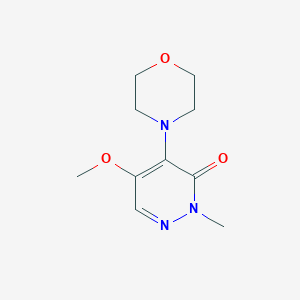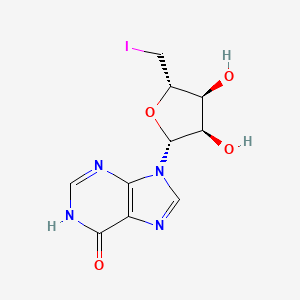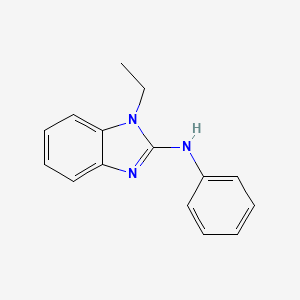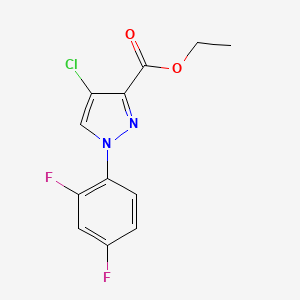
2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound It belongs to the pyrimidinone class, characterized by a pyrimidine ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoroaniline, 2-bromo-4,6-dichloropyrimidine, and methylamine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and amino positions.
Oxidation and Reduction: The methyl group can be oxidized to form various derivatives, while the pyrimidinone ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N).
Major Products
The major products depend on the specific reactions. For example, nucleophilic substitution can yield various substituted pyrimidinones, while oxidation can produce different oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one is used as a building block for synthesizing more complex heterocyclic compounds. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory, antiviral, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of specialized polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, providing therapeutic benefits in disease treatment.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar pyrimidine structure but with different substituents.
5-Bromo-2-fluoropyrimidine: Contains bromine and fluorine but lacks the amino and methyl groups.
3-Methyl-4-aminopyrimidine: Similar methyl and amino groups but different overall structure.
Uniqueness
2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
Número CAS |
92519-07-8 |
|---|---|
Fórmula molecular |
C11H9BrFN3O |
Peso molecular |
298.11 g/mol |
Nombre IUPAC |
2-amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H9BrFN3O/c1-16-10(17)8(12)9(15-11(16)14)6-3-2-4-7(13)5-6/h2-5H,1H3,(H2,14,15) |
Clave InChI |
ODGAVPYOWWYWBL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(N=C1N)C2=CC(=CC=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




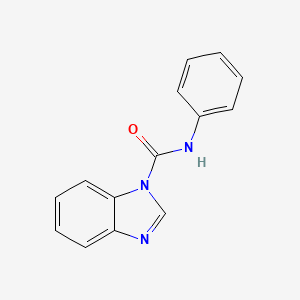
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
![N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide](/img/structure/B12928246.png)
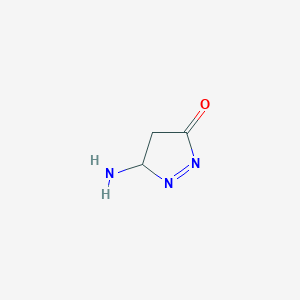
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)

![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
